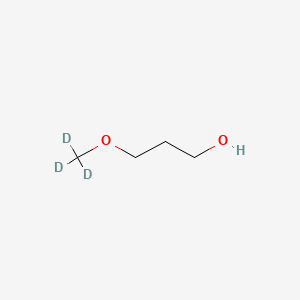![molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(乙酰氧基)-N,4-二甲基-6-氧代-L-正亮氨酸] 环孢菌素 A CAS No. 121584-52-9](/img/new.no-structure.jpg)
6-[(3R,4R)-3-(乙酰氧基)-N,4-二甲基-6-氧代-L-正亮氨酸] 环孢菌素 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is a derivative of Cyclosporin A, a well-known immunosuppressant drug. This compound is characterized by its unique molecular structure, which includes an acetyloxy group and a dimethyl-6-oxo-L-norleucine moiety. It is primarily used as an intermediate in the synthesis of various Cyclosporin derivatives, which are crucial in the treatment of immune disorders .
科学研究应用
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex Cyclosporin derivatives.
Biology: Studied for its effects on cellular processes and immune response.
Medicine: Investigated for its potential in treating immune disorders and as an immunosuppressant.
Industry: Utilized in the production of pharmaceutical compounds and as a research tool in drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves several steps, starting from the basic Cyclosporin A structure. The key steps include:
Acetylation: Introduction of the acetyloxy group through acetylation reactions.
Dimethylation: Addition of dimethyl groups to the norleucine moiety.
Oxidation: Formation of the oxo group through controlled oxidation reactions.
These reactions typically require specific catalysts and conditions, such as the use of acetic anhydride for acetylation and dimethyl sulfate for dimethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Dimethylation: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反应分析
Types of Reactions
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo forms.
Reduction: Reduction of oxo groups back to hydroxyl forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halides or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various Cyclosporin derivatives, each with unique properties and potential therapeutic applications .
作用机制
The mechanism of action of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets cyclophilin, a protein involved in immune response regulation.
Pathways: Inhibits the calcineurin pathway, leading to reduced activation of T-cells and suppression of the immune response
相似化合物的比较
Similar Compounds
Cyclosporin A: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action but different molecular structure.
Sirolimus: An immunosuppressant that targets a different pathway (mTOR) but has similar therapeutic applications
Uniqueness
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is unique due to its specific modifications, which enhance its stability and efficacy compared to its parent compound, Cyclosporin A. These modifications allow for more targeted therapeutic applications and potentially reduced side effects .
属性
CAS 编号 |
121584-52-9 |
|---|---|
分子式 |
C29H53N3O6 |
分子量 |
539.7 g/mol |
IUPAC 名称 |
[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate |
InChI |
InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1 |
InChI 键 |
DIZXHMGPGJSRNA-CBRXDTHZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
手性 SMILES |
C[C@H](CC=O)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)


![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
